(S,R,S)-AHPC-PEG1-NH2 (dihydrochloride)
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Overview
Description
(S,R,S)-AHPC-PEG1-NH2 (dihydrochloride) is a compound that incorporates a von Hippel-Lindau (VHL) ligand for the E3 ubiquitin ligase and a PROTAC linker . This compound is used in the design of PROTACs (Proteolysis Targeting Chimeras), which are molecules that can selectively degrade target proteins by recruiting them to the ubiquitin-proteasome system .
Mechanism of Action
Target of Action
The primary target of the compound (S,R,S)-AHPC-PEG1-NH2 (dihydrochloride), also known as VH032-PEG1-NH2 (dihydrochloride), is the von Hippel-Lindau (VHL) protein . The VHL protein is a component of the E3 ubiquitin-protein ligase complex, which plays a key role in the ubiquitin-proteasome system .
Mode of Action
The compound acts as a ligand for the VHL protein , facilitating its recruitment . It can be connected to a ligand for another protein (e.g., BCR-ABL1) by a linker to form Proteolysis-Targeting Chimeras (PROTACs), such as GMB-475 . This interaction leads to the degradation of the target protein .
Biochemical Pathways
The compound operates within the ubiquitin-proteasome system , a crucial pathway for protein degradation . By recruiting the VHL protein, it facilitates the ubiquitination and subsequent proteasomal degradation of target proteins . This can affect various downstream effects depending on the specific target protein.
Result of Action
The primary result of the compound’s action is the degradation of its target proteins . For instance, when used to form the PROTAC GMB-475, it induces the degradation of BCR-ABL1, with an IC50 of 1.11 μM in Ba/F3 cells .
Biochemical Analysis
Biochemical Properties
The (S,R,S)-AHPC-PEG1-NH2 (dihydrochloride) compound is used in the recruitment of the von Hippel-Lindau (VHL) protein . It can be connected to the ligand for protein (e.g., BCR-ABL1) by a linker to form PROTACs .
Cellular Effects
The compound induces the degradation of BCR-ABL1 with an IC50 of 1.11 μM in Ba/F3 cells .
Molecular Mechanism
The molecular mechanism of (S,R,S)-AHPC-PEG1-NH2 (dihydrochloride) involves the recruitment of the von Hippel-Lindau (VHL) protein . It can be connected to the ligand for protein (e.g., BCR-ABL1) by a linker to form PROTACs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-PEG1-NH2 (dihydrochloride) involves the incorporation of a VHL ligand and a PROTAC linker . The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification steps .
Industrial Production Methods
Industrial production methods for (S,R,S)-AHPC-PEG1-NH2 (dihydrochloride) are not publicly disclosed. it is likely that the production involves large-scale organic synthesis techniques, including the use of automated synthesizers and high-throughput purification methods to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(S,R,S)-AHPC-PEG1-NH2 (dihydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving (S,R,S)-AHPC-PEG1-NH2 (dihydrochloride) include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
(S,R,S)-AHPC-PEG1-NH2 (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used in the design and synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and the ubiquitin-proteasome system.
Industry: Utilized in the development of new drugs and therapeutic agents that leverage the PROTAC technology.
Comparison with Similar Compounds
Similar Compounds
AHPC-PEG1-NH2: Another compound with a similar structure but different functional groups or linkers.
Uniqueness
(S,R,S)-AHPC-PEG1-NH2 (dihydrochloride) is unique due to its specific combination of a VHL ligand and a PROTAC linker, which allows for the selective degradation of target proteins. This specificity and efficiency make it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-(2-aminoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O5S.2ClH/c1-16-22(37-15-29-16)18-7-5-17(6-8-18)12-28-24(34)20-11-19(32)13-31(20)25(35)23(26(2,3)4)30-21(33)14-36-10-9-27;;/h5-8,15,19-20,23,32H,9-14,27H2,1-4H3,(H,28,34)(H,30,33);2*1H/t19-,20+,23-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKLDTGWCBYLGT-YEMZLKFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39Cl2N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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